molecular formula C11H14N2 B1529789 2-[4-(Aminomethyl)phenyl]-2-methylpropanenitrile CAS No. 1006390-32-4

2-[4-(Aminomethyl)phenyl]-2-methylpropanenitrile

Cat. No.: B1529789
CAS No.: 1006390-32-4
M. Wt: 174.24 g/mol
InChI Key: MDSWWMUKRGXQRB-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)phenyl]-2-methylpropanenitrile is an organic compound characterized by its molecular structure, which includes an aminomethyl group attached to a phenyl ring and a nitrile group attached to a 2-methylpropane moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Aminomethyl)phenyl]-2-methylpropanenitrile typically involves the reaction of 4-aminobenzylamine with 2-bromoisobutyronitrile under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Aminomethyl)phenyl]-2-methylpropanenitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

  • Reduction: Reduction reactions can lead to the formation of amines.

  • Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like ammonia (NH3) and various alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Amides and carboxylic acids.

  • Reduction: Amines.

  • Substitution: Various nitrile derivatives.

Scientific Research Applications

2-[4-(Aminomethyl)phenyl]-2-methylpropanenitrile has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[4-(Aminomethyl)phenyl]-2-methylpropanenitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 4-Aminobenzylamine: Similar structure but lacks the nitrile group.

  • 2-Methylpropanenitrile: Similar nitrile group but lacks the aminomethyl group.

  • 4-(Aminomethyl)benzoic acid: Similar aminomethyl group but different functional group at the end.

Uniqueness: 2-[4-(Aminomethyl)phenyl]-2-methylpropanenitrile is unique due to its combination of the aminomethyl group and the nitrile group on a 2-methylpropane backbone. This combination provides distinct chemical properties and reactivity compared to similar compounds.

Biological Activity

2-[4-(Aminomethyl)phenyl]-2-methylpropanenitrile, also known by its CAS number 1006390-32-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a nitrile group attached to a branched carbon chain, with an aminomethyl substituent on the aromatic ring. This structural arrangement is significant as it influences the compound's reactivity and biological interactions.

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess antiproliferative effects against various cancer cell lines.
  • Antimicrobial Properties : The compound's structure suggests potential activity against bacterial and viral pathogens.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation in various models.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Interaction : It could interact with cellular receptors that modulate signaling pathways related to growth and inflammation.
  • DNA Interaction : Some studies suggest that similar compounds may bind to DNA, affecting replication and transcription processes.

Research Findings and Case Studies

Recent studies have evaluated the biological activity of related compounds in vitro and in vivo. Below is a summary of key findings:

StudyCompound TestedCell LinesIC50 (µM)Findings
2,4-bis[(substituted-aminomethyl)phenyl]quinolinesMCF-7, HeLa0.50 - 7.10Significant antiproliferative activity observed.
N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analoguesHuman adenovirus<0.27Potent antiviral activity with low cytotoxicity.

Case Study: Anticancer Activity

In a study examining the antiproliferative effects of various derivatives, compounds structurally similar to this compound were tested against human cancer cell lines (MCF-7 and HeLa). The most active derivatives showed IC50 values ranging from 0.50 µM to 3.58 µM, indicating strong potential for further development as anticancer agents .

Case Study: Antiviral Activity

Another investigation focused on the antiviral properties of related compounds against human adenovirus (HAdV). Some derivatives demonstrated sub-micromolar potency while maintaining selectivity indexes greater than 100, suggesting their potential as therapeutic agents for viral infections .

Properties

IUPAC Name

2-[4-(aminomethyl)phenyl]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-11(2,8-13)10-5-3-9(7-12)4-6-10/h3-6H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSWWMUKRGXQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-(1-cyano-1-methylethyl)benzonitrile (2.28 g, 13.41 mmol) is dissolved in dry THF and the solution cooled to 0° C. Red-Al (85% soln in toluene, 2.62 ml, 13.41 mmol of hydride) is added and the reaction stirred at 0° C. for 4 hours. The mixture is quenched with methanol and concentrated under vacuo. The residue is dissolved in CH2Cl2, washed with 2 portions of water, dried over magnesium sulfate, filtered and evaporated to dryness. The crude is purified by normal phase MPLC (SiO2, DCM to DCM/MeOH 3:1), giving 2-[4-(aminomethyl)phenyl]-2-methylpropanenitrile (900 mg, 5.17 mmol, 39%) as a colorless oil. 1H NMR (400 MHz, DMSO-D6) δ ppm 1.68 (s, 6H) 4.00-4.05 (m, 2H) 7.55 (q, J=8.59 Hz, 4H) 8.35 (broad s, 2H).
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Synthesis routes and methods II

Procedure details

4-(1-cyano-1-methylethyl)benzonitrile (2.28 g, 13.41 mmol) is dissolved in dry THF and the solution cooled to 0° C. Red-A1 (85% soln in toluene, 2.62 ml, 13.41 mmol of hydride) is added and the reaction stirred at 0° C. for 4 hours. The mixture is quenched with methanol and concentrated under vacuo. The residue is dissolved in CH2Cl2, washed with 2 portions of water, dried over magnesium sulfate, filtered and evaporated to dryness. The crude is purified by normal phase MPLC (SiO2, DCM to DCM/MeOH 3:1), giving 2-[4-(aminomethyl)phenyl]-2-methylpropanenitrile (900 mg, 5.17 mmol, 39%) as a colorless oil. 1H NMR (400 MHz, DMSO-D6) δ ppm 1.68 (s, 6H) 4.00-4.05 (m, 2H) 7.55 (q, J=8.59 Hz, 4H) 8.35 (broad s, 2H).
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.